molecular formula C21H24ClNO4S B12130855 N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12130855
M. Wt: 421.9 g/mol
InChI Key: CBHWLWFUPFLNII-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (CAS: 578732-43-1) is a structurally complex acetamide derivative with the molecular formula C₂₁H₂₄ClNO₄S and a molecular weight of 421.94 g/mol . The compound features three distinct substituents:

  • 3,4-Dimethylphenoxy ether: A lipophilic group that may influence solubility and membrane permeability.
  • 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone): A polar, electron-withdrawing sulfone moiety that enhances metabolic stability compared to non-oxidized thioether analogs.

Its synthesis likely involves coupling a substituted phenoxyacetic acid with a sulfone-containing amine, analogous to methods described for related acetamides .

Properties

Molecular Formula

C21H24ClNO4S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C21H24ClNO4S/c1-15-7-8-19(11-16(15)2)27-13-21(24)23(18-9-10-28(25,26)14-18)12-17-5-3-4-6-20(17)22/h3-8,11,18H,9-10,12-14H2,1-2H3

InChI Key

CBHWLWFUPFLNII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide exhibit anti-inflammatory effects. In silico studies have suggested that such compounds can act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. This inhibition could lead to potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties. Similar derivatives have shown efficacy against various bacterial and fungal strains. For instance, studies on related benzamide derivatives indicated that modifications in their structure could enhance their lipophilicity and biological activity against pathogenic microorganisms .

Drug Development

The unique structure of this compound makes it an interesting candidate for drug development. Its potential as a 5-LOX inhibitor positions it as a candidate for further optimization in the development of anti-inflammatory drugs.

Structure-Activity Relationship Studies

Ongoing research into the structure-activity relationships (SAR) of this compound can provide insights into how modifications can enhance its efficacy and reduce side effects. The exploration of various substituents on the core structure may lead to the discovery of more potent derivatives .

Pesticide Development

The compound's chemical characteristics suggest potential applications in agricultural sciences as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop new agrochemicals that are effective against pests while being environmentally sustainable.

Case Studies and Research Findings

StudyFindings
In Silico Docking StudiesIdentified as a potential 5-LOX inhibitor with significant binding affinity.
Antimicrobial ScreeningExhibited activity against mycobacterial and fungal strains comparable to established antibiotics .
SAR AnalysisHighlighted the importance of substituent variations on biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Substituents Molecular Weight Key Features
Target Compound 2-Chlorobenzyl, 3,4-dimethylphenoxy, sulfone 421.94 High lipophilicity, sulfone-enhanced stability
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () 3,4-Dichlorophenyl, thiazol-2-yl 287.16 Thiazole coordination ability, hydrogen-bonded dimers
Alachlor () 2,6-Diethylphenyl, methoxymethyl 269.77 Herbicide, chloro-substituted for broadleaf weed control
2-(4-Chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide () 4-Chlorophenoxy, 3-fluorobenzyl, sulfone 411.90 Fluorine-enhanced electronegativity, chlorophenoxy for bioactivity

Key Observations:

Substituent Impact on Bioactivity :

  • Halogenated Aromatic Groups : The target compound’s 2-chlorobenzyl group shares similarities with alachlor’s 2,6-diethylphenyl group, both providing steric bulk and hydrophobic interactions critical for receptor binding in herbicides . In contrast, the fluorine in ’s compound may enhance electronic interactions in biological systems .
  • Sulfone vs. Thiazole : The sulfone in the target compound and ’s derivative increases polarity and oxidative stability compared to thiazole-containing analogs (), which prioritize coordination chemistry .

However, the sulfone moiety balances this with moderate polarity, reducing volatility .

Synthetic Routes: The target compound’s synthesis likely mirrors methods for ’s derivatives, using carbodiimide-mediated coupling of a phenoxyacetic acid with a sulfone-bearing amine .

Q & A

Q. Q: What are the standard synthetic routes for preparing N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide, and how are intermediates validated?

A: The compound can be synthesized via a multi-step approach:

Condensation : React 2-chloro-N-(substituted phenyl)acetamide precursors with appropriate amines or heterocycles under carbodiimide-mediated coupling (e.g., EDC·HCl in dichloromethane with triethylamine as a base) .

Cyclization : Use POCl₃ to facilitate ring closure in thiadiazine or thiazole derivatives, critical for introducing sulfone or heterocyclic moieties .

Purification : Crystallize the final product using mixed solvents (e.g., methanol/acetone) to enhance purity .
Validation : Intermediates are characterized via melting points, NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and elemental analysis. Mass spectrometry confirms molecular ion peaks .

Advanced Synthesis: Stereochemical Challenges

Q. Q: How can stereochemical outcomes during synthesis be controlled, particularly for the tetrahydrothiophene sulfone moiety?

A:

  • Stereoselective sulfonation : Oxidize tetrahydrothiophene intermediates with H₂O₂ or mCPBA to form the 1,1-dioxide, ensuring regioselectivity via temperature control (0–5°C) .
  • Chiral auxiliaries : Introduce temporary directing groups (e.g., Boc-protected amines) to stabilize transition states during N-alkylation steps .
  • Crystallographic validation : Single-crystal X-ray diffraction confirms absolute configuration, with dihedral angles between aryl and heterocyclic planes (e.g., 61.8° in dichlorophenyl-thiazol derivatives) .

Structural Analysis and Crystallography

Q. Q: What crystallographic features influence the compound’s solid-state stability and intermolecular interactions?

A: Key structural insights include:

  • Hydrogen bonding : Inversion dimers form via N–H⋯N interactions (R₂²(8) motifs), stabilizing the crystal lattice .
  • Packing effects : Twisted aryl-heterocycle conformations (e.g., 61.8° dihedral angles) reduce steric clashes, while van der Waals interactions dominate along the a-axis .
  • Sulfone geometry : The 1,1-dioxidotetrahydrothiophene ring adopts an envelope conformation, with S=O bond lengths (~1.43 Å) consistent with sulfone groups .

Biological Activity and Target Interactions

Q. Q: How does structural variation in the phenoxy and chlorobenzyl groups affect biological activity?

A:

  • Phenoxy substituents : 3,4-Dimethyl groups enhance lipophilicity (logP >3), improving membrane permeability in cellular assays .
  • Chlorobenzyl moiety : The 2-chloro position increases electrophilicity, facilitating covalent interactions with cysteine residues in target enzymes (e.g., kinases) .
  • SAR studies : Analogues with bulkier substituents (e.g., trifluoromethyl) show reduced potency, suggesting steric hindrance at the binding site .

Analytical Method Development

Q. Q: What advanced analytical techniques resolve co-eluting degradants or byproducts?

A:

  • HPLC-MS/MS : Use C-18 columns with gradient elution (ACN/water + 0.1% formic acid) to separate polar degradates (e.g., ethanesulfonic acid derivatives) from the parent compound .
  • Solid-phase extraction (SPE) : Isolate degradates using ethyl acetate (non-polar) followed by methanol (polar), validated via recovery studies (>90%) .
  • X-ray powder diffraction (XRPD) : Differentiate polymorphs by comparing experimental patterns with simulated data from single-crystal structures .

Mechanistic Studies: Reaction Pathways

Q. Q: What mechanistic insights explain byproduct formation during cyclization with POCl₃?

A:

  • Competitive pathways : POCl₃ may over-chlorinate intermediates, forming dichloro byproducts. Monitor reaction progress via TLC to terminate at 80–90% conversion .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize oxonium intermediates, reducing side reactions .
  • Quenching protocols : Rapid addition to ice-cold HCl minimizes hydrolysis of reactive intermediates .

Computational Modeling

Q. Q: How can DFT calculations predict the compound’s reactivity or binding modes?

A:

  • Geometry optimization : B3LYP/6-31G(d) models validate bond lengths and angles (e.g., C–Cl: ~1.74 Å) against crystallographic data .
  • Docking studies : Simulate interactions with protein targets (e.g., COX-2) using AutoDock Vina, focusing on hydrogen bonds with Ser530 and hydrophobic pockets .
  • Reactivity indices : Fukui functions identify nucleophilic sites (e.g., sulfone oxygen) prone to metabolic oxidation .

Stability and Degradation

Q. Q: What are the primary degradation pathways under accelerated stability conditions?

A:

  • Hydrolysis : The acetamide bond cleaves in acidic conditions (pH <3), forming carboxylic acid and amine fragments .
  • Oxidation : The tetrahydrothiophene sulfone moiety resists further oxidation, but methylphenoxy groups degrade to quinones under UV light .
  • Mitigation : Lyophilize formulations and store at -20°C under argon to extend shelf life (>24 months) .

Data Contradictions: Structural vs. Spectroscopic Data

Q. Q: How to resolve discrepancies between calculated and observed NMR chemical shifts?

A:

  • Solvent effects : DMSO-d₆ downfield shifts (~0.3 ppm for NH protons) compared to CDCl₃. Use reference compounds for calibration .
  • Dynamic effects : Rotameric equilibria in the acetamide group broaden signals; acquire spectra at elevated temperatures (50°C) to sharpen peaks .
  • X-ray vs. DFT : Discrepancies in bond angles (e.g., C–S–O) arise from crystal packing forces not modeled in gas-phase calculations .

Advanced Applications: Material Science

Q. Q: Can this compound serve as a ligand in coordination chemistry?

A:

  • Coordination sites : The acetamide carbonyl and sulfone oxygen act as bidentate ligands, forming stable complexes with Cu(II) or Pd(II) .
  • Catalytic activity : Pd-acetamide complexes catalyze Suzuki-Miyaura couplings (TON >1,000) but require electron-withdrawing substituents for stability .
  • Characterization : ESI-MS and XANES confirm metal-ligand ratios and oxidation states .

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